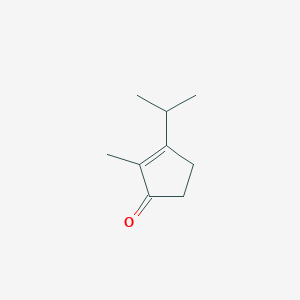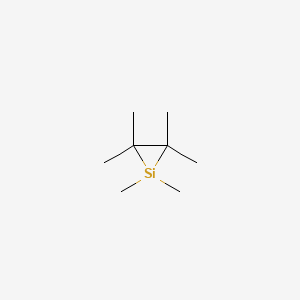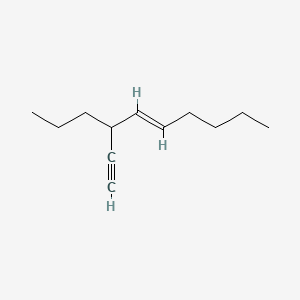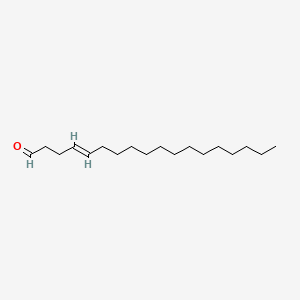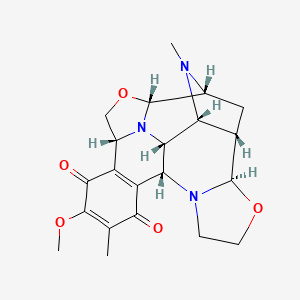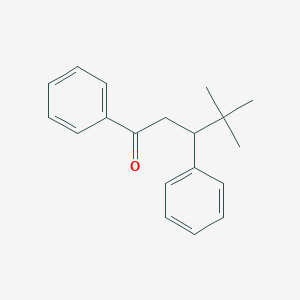
1,1-Difluoro-1-phenyl-N,N-bis(trimethylsilyl)silanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Difluoro-1-phenyl-N,N-bis(trimethylsilyl)silanamine is a unique organosilicon compound characterized by the presence of difluoro and phenyl groups attached to a silanamine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-1-phenyl-N,N-bis(trimethylsilyl)silanamine typically involves the reaction of phenylsilane with difluoromethyltrimethylsilane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Difluoro-1-phenyl-N,N-bis(trimethylsilyl)silanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions may yield silane derivatives with altered functional groups.
Substitution: The difluoro and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the use of strong bases or nucleophiles, such as sodium hydride or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction can produce silane derivatives. Substitution reactions can result in a wide range of functionalized silanes.
Wissenschaftliche Forschungsanwendungen
1,1-Difluoro-1-phenyl-N,N-bis(trimethylsilyl)silanamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound may be explored for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is utilized in the production of advanced materials, such as silicon-based polymers and coatings.
Wirkmechanismus
The mechanism of action of 1,1-Difluoro-1-phenyl-N,N-bis(trimethylsilyl)silanamine involves its interaction with specific molecular targets. The difluoro and phenyl groups contribute to its reactivity and ability to form stable complexes with other molecules. The pathways involved in its action depend on the specific application and the nature of the interacting species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1-Trifluoro-N-phenyl-N-(trifluoromethyl)sulfonylmethanesulfonamide: This compound shares the trifluoromethyl group but differs in its sulfonyl structure.
N,N-Bis(trimethylsilyl)carbodiimide: Similar in having trimethylsilyl groups, but differs in its core structure.
1,1,1-Trifluoro-N,N-bis(2-methoxyethyl)methanesulfonamide: Contains trifluoromethyl and methoxyethyl groups, differing in its overall structure.
Uniqueness
1,1-Difluoro-1-phenyl-N,N-bis(trimethylsilyl)silanamine is unique due to its combination of difluoro and phenyl groups attached to a silanamine core. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and materials science.
Eigenschaften
CAS-Nummer |
54882-30-3 |
|---|---|
Molekularformel |
C12H23F2NSi3 |
Molekulargewicht |
303.57 g/mol |
IUPAC-Name |
[[bis(trimethylsilyl)amino]-difluorosilyl]benzene |
InChI |
InChI=1S/C12H23F2NSi3/c1-16(2,3)15(17(4,5)6)18(13,14)12-10-8-7-9-11-12/h7-11H,1-6H3 |
InChI-Schlüssel |
WMEABQVSVHJHPE-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)N([Si](C)(C)C)[Si](C1=CC=CC=C1)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


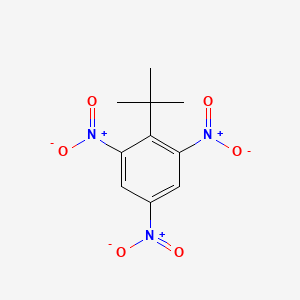

![Ethyl [phenyl(propylamino)methyl]phosphonate](/img/structure/B14629078.png)
![(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]cyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;iodide](/img/structure/B14629090.png)


